3-Phenylazoacetylacetone
Description
Historical Perspectives in Azo Compound Research
The study of azo compounds is intrinsically linked to the development of the synthetic dye industry. The history of dyeing can be broadly categorized into two eras: the pre-aniline period, which relied on natural colorants from plants and animals, and the post-aniline period, which began around 1856. unb.cajchemrev.com The discovery of diazo compounds around 1858 marked a pivotal moment in modern organic chemistry, paving the way for the synthesis of azo dyes. jchemrev.com
Early synthetic efforts involved reacting arylamines with nitrous acid in acidic media. iipseries.org A portion of the amine would be diazotized, and the resulting diazonium salt would then couple with the remaining amine. iipseries.org A significant advancement came with the use of distinct coupling components. For instance, the synthesis of Chrysoidine involved coupling diazotized aniline (B41778) with m-phenylenediamine. iipseries.org This fundamental two-step process of diazotization and coupling remains a cornerstone for preparing azo compounds. ajchem-a.com The success of these early syntheses led to a rapid expansion in the field, with chemists creating a vast array of colors by varying the aromatic fragments connected by the N=N double bond. unb.caiipseries.org The creation of the first disazo dye, Biebrich Scarlet, further exemplified the growing complexity and versatility of azo chemistry. iipseries.org Today, azo compounds represent more than half of all known dye systems, a testament to their historical and ongoing importance. iipseries.org
Significance of Azo-β-Diketone Hybrid Structures in Contemporary Chemical Research
The combination of an azo group and a β-diketone moiety within a single molecule, as seen in 3-Phenylazoacetylacetone, creates a scaffold of significant interest in modern chemistry. β-Diketones themselves are highly versatile ligands, a property recognized since the late 19th century. uoc.ac.in They exist in a tautomeric equilibrium between keto and enol forms, which is crucial for their reactivity and biological effects. uoc.ac.innih.gov This ability to act as powerful chelating agents allows them to form stable complexes with a wide range of metal ions. uoc.ac.inmdpi.com
When an azo group is introduced into a β-diketone structure, the resulting azo-β-diketone inherits the characteristics of both functional groups. These hybrid molecules are important precursors for synthesizing various five- and six-membered heterocyclic compounds, such as pyrazoles and isoxazoles. researchgate.net Furthermore, their pronounced chromophoric properties make them suitable for applications in light-transforming devices. researchgate.net
A major area of research for azo-β-diketone derivatives is in coordination chemistry. The azo group, along with the diketone's oxygen atoms, provides multiple donor sites (O and N atoms), enabling the formation of polydentate ligands. jchemrev.comuoc.ac.in These ligands form stable complexes with transition metals like Cu(II), Co(II), Ni(II), and Ru(III), among others. jchemrev.comwikipedia.org Researchers are actively exploring these metal complexes for their potential in various fields, including their luminescent, electrochemical, and biological activities. mdpi.comwikipedia.orgnih.gov Quantum-chemical calculations and various spectroscopic methods are often employed to study the structure, tautomeric forms, and properties of these complex molecules. nih.govjomardpublishing.com
Overview of Research Trajectories for this compound
Research on this compound primarily focuses on its utility as a versatile intermediate in organic synthesis. wikipedia.org Its preparation is well-established and typically involves the coupling reaction between benzenediazonium (B1195382) chloride and acetylacetone (B45752) in a basic aqueous solution. wikipedia.org
A significant research trajectory involves using this compound as a starting material to build more complex molecules. For example, it undergoes condensation reactions with compounds like 2-aminophenol (B121084) and 2-aminothiophenol (B119425) to yield multidentate Schiff's bases. uoc.ac.inshd.org.rs These Schiff's bases, in turn, serve as ligands for the synthesis of novel metal complexes. uoc.ac.inshd.org.rs
The compound is a classic example of an arylazo derivative of a β-diketone and is used to study the structural and tautomeric properties of this class of compounds. uoc.ac.in Its ability to form chelates makes it a useful precursor for preparing various organometallic compounds and dyes. wikipedia.org The resulting metal complexes are often investigated for specific properties, such as their spectroscopic, luminescent, and potential biological activities. wikipedia.org Therefore, the research on this compound is not typically focused on the end-use of the compound itself, but rather on its role as a fundamental building block for creating more elaborate and functional chemical structures.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(phenyldiazenyl)pentane-2,4-dione |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molar Mass | 204.23 g·mol⁻¹ wikipedia.orgguidechem.com |
| Melting Point | 85-96 °C (185-205 °F; 358-369 K) wikipedia.orgwwmponline.comchemicalbook.com |
| Boiling Point | 269.2±30.0 °C (Predicted) |
| CAS Number | 56276-49-4 wikipedia.org |
| Canonical SMILES | CC(=O)C(C(=O)C)N=NC1=CC=CC=C1 wikipedia.orgguidechem.com |
| Topological Polar Surface Area | 58.9 Ų |
| Rotatable Bond Count | 4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyldiazenylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRCESDIPAEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306742 | |
| Record name | 3-(Phenylazo)-2,4-pentanedione | |
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Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56276-49-4 | |
| Record name | 3-(Phenylazo)-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56276-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Phenylazoacetylacetone | |
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| Record name | 56276-49-4 | |
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| Record name | 3-(Phenylazo)-2,4-pentanedione | |
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| Record name | 3-(phenylazo)pentane-2,4-dione | |
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| Record name | 3-PHENYLAZOACETYLACETONE | |
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Synthetic Methodologies and Chemical Derivatization Strategies of 3 Phenylazoacetylacetone
Established Synthetic Pathways to 3-Phenylazoacetylacetone
The primary and most well-documented method for synthesizing this compound is through a diazotization-coupling reaction. This classical approach is favored for its reliability and adaptability.
Diazotization-Coupling Reaction Protocols
The synthesis of this compound typically involves a Japp-Klingemann reaction, which is a specific type of diazotization-coupling reaction. Current time information in Bangalore, IN.nih.govresearchgate.net This reaction is used to create hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. Current time information in Bangalore, IN. In this context, acetylacetone (B45752) (pentane-2,4-dione) serves as the active methylene (B1212753) compound that couples with a phenyl diazonium salt.
The general protocol begins with the diazotization of an aromatic amine, in this case, aniline (B41778). scholaris.ca Aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the benzenediazonium (B1195382) chloride salt. researchgate.net This diazonium salt is an electrophile and is crucial for the subsequent coupling step. dergipark.org.tr
The freshly prepared benzenediazonium chloride solution is then gradually added to a solution of acetylacetone. The reaction is carried out in an aqueous medium, and a base such as sodium acetate (B1210297) is added to maintain the pH of the mixture between 6 and 7. scholaris.ca This pH control is critical for the coupling reaction to proceed efficiently. The acetylacetone, being a β-dicarbonyl compound, readily forms a carbanion at the central carbon atom in the basic medium, which then acts as a nucleophile, attacking the diazonium salt. researchgate.net The resulting product, this compound, precipitates from the solution and can be collected by filtration. scholaris.ca
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. researchgate.net Several factors can be fine-tuned in the synthesis of this compound.
Temperature Control: Maintaining a low temperature, typically between 0 and 5 °C, during the diazotization step is essential to prevent the decomposition of the unstable diazonium salt. researchgate.net
pH Adjustment: The pH of the coupling reaction mixture is a critical parameter. A weakly acidic to neutral pH (around 6-7) is generally optimal for the coupling of the diazonium salt with the active methylene group of acetylacetone. scholaris.ca The use of a buffer, such as sodium acetate, is a common strategy to maintain the desired pH.
Purity of Reactants: The purity of the starting materials, particularly the aniline and acetylacetone, directly impacts the purity of the final product. msu.edu Using freshly distilled aniline can prevent side reactions from impurities.
Purification Techniques: Recrystallization is a common and effective method for purifying the crude this compound. scholaris.camsu.edu Hot methanol (B129727) has been reported as a suitable solvent for this purpose. scholaris.ca Chromatographic techniques can also be employed for further purification if a very high degree of purity is required. msu.edu
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Purpose |
| Diazotization Temperature | 0-5 °C | To ensure the stability of the benzenediazonium salt. |
| Coupling Reaction pH | 6-7 | To facilitate the coupling of the diazonium salt with acetylacetone. |
| Purification Method | Recrystallization from hot methanol | To remove impurities and obtain a pure product. |
Synthesis of Schiff's Bases Derived from this compound
This compound is a valuable substrate for the synthesis of Schiff's bases due to the reactivity of its carbonyl groups. These Schiff's bases are often polydentate ligands with significant applications in coordination chemistry.
Condensation Reactions with Amines and Diamines
Schiff's bases are typically formed through the condensation reaction of a primary amine with a carbonyl compound. uzh.ch In the case of this compound, one or both of its carbonyl groups can react with primary amines to form imine (-C=N-) linkages.
The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The condensation of this compound with various aliphatic diamines has been reported to yield polydentate diimine ligands. scholaris.ca For instance, the reaction of this compound with 1,2-diaminoethane, 1,3-diaminopropane, and 1,6-diaminohexane in a 2:1 molar ratio in an ethanolic solution leads to the formation of the corresponding bis(phenylhydrazonoacetylacetone) diimines. scholaris.ca Similarly, condensation with aromatic amines such as 2-aminophenol (B121084) and 2-aminothiophenol (B119425) has also been described.
Design and Synthesis of Polydentate Schiff's Base Ligands
The structure of this compound allows for the design and synthesis of a variety of polydentate Schiff's base ligands. nih.govmdpi.com By reacting this compound with diamines, Schiff's bases with multiple donor atoms (N and O) can be created. scholaris.ca These ligands are capable of coordinating with metal ions to form stable complexes.
The synthesis of these polydentate ligands generally involves the direct condensation of this compound with the chosen diamine in a suitable solvent like ethanol (B145695). scholaris.ca The resulting Schiff's base ligands can act as tetradentate or even higher-denticity ligands, depending on the nature of the diamine used. scholaris.ca For example, the condensation with 1,2-diaminoethane yields a ligand that can act as an N₄ donor. scholaris.ca
Table 2: Examples of Schiff's Bases Derived from this compound
| Amine/Diamine Reactant | Resulting Schiff's Base | Potential Denticity |
| 1,2-Diaminoethane | bis(phenylhydrazonoacetylacetone) ethylenediimine | Tetradentate (N₄) |
| 1,3-Diaminopropane | bis(phenylhydrazonoacetylacetone) propylenediimine | Tetradentate (N₄) |
| 1,6-Diaminohexane | bis(phenylhydrazonoacetylacetone) hexamethylenediimine | Tetradentate (N₄) |
| 2-Aminophenol | Schiff's base of this compound and 2-aminophenol | Bidentate (N, O) |
| 2-Aminothiophenol | Schiff's base of this compound and 2-aminothiophenol | Bidentate (N, S) |
Formation of Heterocyclic Derivatives Incorporating this compound Moiety
The versatile structure of this compound, with its multiple reactive sites, makes it an excellent starting material for the synthesis of various heterocyclic compounds. Cyclization reactions involving the dicarbonyl and azo functionalities can lead to the formation of stable five- or six-membered rings.
One of the most common applications of this compound in heterocyclic synthesis is the formation of pyrazole (B372694) derivatives. The reaction of β-dicarbonyl compounds with hydrazine (B178648) is a well-established method for pyrazole synthesis. dergipark.org.tr In this context, this compound can undergo a cyclization reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O). sioc-journal.cn
The reaction proceeds through the condensation of hydrazine with one of the carbonyl groups of this compound, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The resulting pyrazole will bear a phenylazo substituent, along with other groups depending on the specific reaction conditions and the structure of the starting material. This approach provides a straightforward route to highly functionalized pyrazole systems, which are of significant interest in medicinal chemistry and materials science. atlantis-press.com
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazine is a classical and efficient method for constructing the pyrazole ring. nih.govslideshare.net this compound, as a substituted β-diketone, readily undergoes cyclocondensation with hydrazine and its derivatives to yield a variety of substituted pyrazoles.
The reaction mechanism involves the initial formation of a hydrazone intermediate through the reaction of hydrazine with one of the carbonyl groups of the diketone. bhu.ac.in This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. When using substituted hydrazines, such as phenylhydrazine, there is a possibility of forming two regioisomers, although one is often favored based on reaction conditions and the steric and electronic nature of the substituents. nih.gov The reaction of this compound with hydrazine hydrate, for instance, leads to the formation of 4-(phenylazo)-3,5-dimethyl-1H-pyrazole.
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Reactant | Product | Reaction Type | General Conditions |
|---|---|---|---|
| Hydrazine Hydrate (H₂NNH₂·H₂O) | 4-(Phenylazo)-3,5-dimethyl-1H-pyrazole | Cyclocondensation | Reflux in a suitable solvent like ethanol or acetic acid. |
| Phenylhydrazine (PhNHNH₂) | 5-Methyl-1-phenyl-4-(phenylazo)-1H-pyrazole-3-carbaldehyde | Cyclocondensation | Reaction in a suitable solvent, often with acid or base catalysis. |
Cyclocondensation Reactions for Fused Heterocyclic Systems (e.g., Thiazolo[4,5-b]pyridines)
This compound serves as a key building block in [3+3] cyclocondensation reactions to form fused heterocyclic systems. A notable example is the synthesis of 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one. wikipedia.org This reaction involves the condensation of this compound with 4-iminothiazolidin-2-one. wikipedia.orgasianpubs.org
The synthesis is typically carried out in a methanol medium in the presence of a base, such as sodium methylate. wikipedia.orgasianpubs.org In this reaction, the 1,3-dicarbonyl moiety of this compound provides three carbon atoms to the new pyridine (B92270) ring, while the 4-iminothiazolidin-2-one provides the remaining three atoms (two carbons and one nitrogen), leading to the formation of the fused thiazolo[4,5-b]pyridine (B1357651) core structure. wikipedia.org These resulting compounds are significant as they can be used as starting materials for further structural modifications to create molecules with potential biological activities. wikipedia.orgasianpubs.orgdergipark.org.tr
Table 2: Cyclocondensation of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst/Solvent |
|---|---|---|---|---|
| This compound | 4-Iminothiazolidin-2-one | 6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | [3+3] Cyclocondensation | Sodium methylate / Methanol |
Formation of Formazan (B1609692) Derivatives
Formazans are intensely colored compounds characterized by the [R-N=N-C(R')=N-NH-R''] chain. numberanalytics.com One of the most common methods for their synthesis is the coupling reaction of a diazonium salt with a hydrazone. nih.govresearchgate.netcore.ac.uk Another synthetic route involves the reaction of active methylene compounds with two equivalents of a diazonium salt. numberanalytics.com
In this context, this compound can be viewed as an intermediate. The synthesis begins with the coupling of a benzenediazonium salt with acetylacetone (an active methylene compound) to form this compound. This intermediate, still possessing an active hydrogen, can then react with a second molecule of a diazonium salt under more alkaline conditions. numberanalytics.com This subsequent coupling reaction at the central carbon atom leads to the formation of a formazan derivative, typically cleaving one of the acetyl groups in the process.
Table 3: General Pathway to Formazans via this compound Intermediate
| Step | Reactants | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | Acetylacetone + Benzenediazonium Salt | This compound | Azo coupling |
| 2 | This compound + Diazonium Salt | 3-Substituted Formazan Derivative | Azo coupling with acyl cleavage |
Catalytic Applications in Organic Synthesis: this compound as a Substrate
While this compound is primarily known as a synthetic intermediate, its inherent reactivity also allows it to act as a substrate in various catalytic organic reactions. The presence of the active methylene group is key to this functionality.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound (aldehyde or ketone), typically facilitated by a weak base catalyst. slideshare.netwikipedia.org The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. slideshare.net
The methine proton in this compound, situated between two electron-withdrawing acetyl groups, is acidic and thus "active". This allows this compound to serve as the active methylene component in Knoevenagel-type condensations. When reacted with various aldehydes or ketones in the presence of a suitable catalyst (such as piperidine (B6355638) or an ammonium (B1175870) salt), it undergoes condensation to form a more complex, unsaturated structure. wikipedia.org For example, the reaction with an aromatic aldehyde would yield a product with a new arylidene moiety attached to the central carbon of the diketone backbone.
Table 4: this compound in Knoevenagel Condensation
| Substrate 1 (Active Methylene) | Substrate 2 (Carbonyl) | Catalyst (Example) | Product Type |
|---|---|---|---|
| This compound | Aromatic Aldehyde (R-CHO) | Piperidine | α,β-Unsaturated Azo Compound |
| This compound | Ketone (R-CO-R') | Ammonium Acetate | α,β-Unsaturated Azo Compound |
Coordination Chemistry and Metal Complexation of 3 Phenylazoacetylacetone
Ligand Properties of 3-Phenylazoacetylacetone in Metal Coordination
Chelating Capabilities and Donor Atom Characteristics
This compound (PAA) is a versatile chelating agent, capable of forming stable complexes with a variety of metal ions. smolecule.comwikipedia.org Its structure incorporates multiple donor atoms, which allows it to bind to a metal ion in a bidentate or potentially polydentate fashion. uoc.ac.inlibretexts.org The primary donor sites are the two oxygen atoms of the β-diketone moiety and the nitrogen atoms of the azo group. uoc.ac.inrsc.org
The molecule's capacity to form stable chelate rings with metal ions is a key feature of its coordinating behavior. wikipedia.org This "chelate effect" results in complexes with enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. libretexts.orgwikipedia.org The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows this compound to coordinate with a wide range of metal ions, from hard to soft acids. researchgate.net The specific donor atoms involved in coordination can vary depending on the metal ion and the reaction conditions.
The chelating properties of this compound make it a valuable component in the design of various functional materials, including catalysts and dyes. wikipedia.org The ability to sequester metal ions also suggests its potential utility in fields such as analytical chemistry and environmental remediation. smolecule.commdpi.com
Influence of Diketone and Azo Functionality on Coordination Modes
The coordination behavior of this compound is dictated by the interplay between its β-diketone and azo functional groups. uoc.ac.in The β-diketone portion can exist in keto-enol tautomeric forms. In its enolic form, it presents a bidentate O,O-donor set, readily coordinating to metal ions to form a stable six-membered chelate ring.
The introduction of the phenylazo group at the central carbon atom of the acetylacetone (B45752) backbone introduces additional donor sites—the two nitrogen atoms. uoc.ac.in This modification transforms the ligand into a potentially tridentate system. uoc.ac.in However, steric constraints often prevent all three donor groups (two oxygens and one nitrogen) from coordinating simultaneously to a single metal ion. uoc.ac.in The azo group's donor strength is generally considered weaker than that of the diketone oxygens. uoc.ac.in
The presence of the azo group can influence the electronic properties of the diketone moiety through conjugation. This electronic communication can affect the acidity of the ligand and the stability of the resulting metal complexes. The specific coordination mode adopted by the ligand—whether it acts as a bidentate O,O-donor, a bidentate N,O-donor, or in a bridging fashion involving the azo group—is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. rsc.org
Synthesis and Characterization of Metal Complexes with this compound
Preparation of Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(II), Pd(II), UO2(II), VO(II))
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govscirp.org The general procedure often entails dissolving the ligand and the metal salt, such as a chloride, acetate (B1210297), or nitrate (B79036) salt of the desired metal, in a solvent like ethanol (B145695) or methanol (B129727). kwasu.edu.ngnih.gov The reaction mixture is then often heated under reflux for a specific period to ensure the completion of the complexation reaction. nih.govscirp.org
The resulting metal complexes often precipitate from the solution upon cooling or after partial removal of the solvent. nih.gov These solid products are then collected by filtration, washed with the solvent or another suitable liquid to remove any unreacted starting materials, and subsequently dried. nih.govkwasu.edu.ng The molar ratio of the metal to the ligand is a critical parameter in these syntheses and is typically controlled to obtain the desired stoichiometry of the final complex, commonly 1:2 (metal:ligand). nih.gov
The table below summarizes the preparation of several transition metal complexes with this compound and related ligands, highlighting the metal salt and general reaction conditions employed.
| Metal Ion | Metal Salt Example | General Reaction Conditions |
| Cu(II) | Copper(II) acetate monohydrate | Methanolic solution of the ligand and metal salt, refluxed. kwasu.edu.ng |
| Ni(II) | Nickel(II) acetate tetrahydrate | Ethanolic or methanolic solution, often with reflux. nih.gov |
| Co(II) | Cobalt(II) chloride hexahydrate | Ethanolic or methanolic solution, refluxed for several hours. nih.govscirp.org |
| Fe(II) | Iron(II) acetate | Reaction in a 1:2 metal-to-ligand molar ratio in an alcoholic solvent. nih.gov |
| Pd(II) | Palladium(II) chloride | Reaction with the ligand in an appropriate organic solvent. wikipedia.org |
| UO2(II) | Uranyl nitrate | Synthesis with related Schiff base ligands has been reported. cyberleninka.ru |
| VO(II) | Vanadyl sulfate (B86663) | Methanolic solutions of the ligand and metal salt are mixed and refluxed. nih.gov |
Synthesis of Metal Complexes with Schiff's Bases Derived from this compound
A significant extension of the coordination chemistry of this compound involves the synthesis of its Schiff base derivatives and their subsequent complexation with metal ions. uoc.ac.in Schiff bases are formed by the condensation reaction of the carbonyl groups of this compound with primary amines. scirp.orgmdpi.com This reaction introduces new imine (-C=N-) or azomethine groups, which can also act as donor sites, thereby creating multidentate ligands with enhanced chelating capabilities. pjoes.comnih.gov
The synthesis of these metal complexes generally follows a two-step process. First, the Schiff base ligand is prepared by reacting this compound with an appropriate amine, often under reflux in a suitable solvent like ethanol. nih.gov The resulting Schiff base is then isolated and purified. In the second step, the Schiff base ligand is reacted with a metal salt in a manner similar to the preparation of the parent this compound complexes. kwasu.edu.ngjmchemsci.com The reaction mixture, typically in an alcoholic solvent, is often refluxed to facilitate the formation of the metal complex. scirp.org The final product is then isolated by filtration and purified. jmchemsci.com
This methodology allows for the creation of a wide array of complexes with diverse structures and properties, as the nature of the Schiff base ligand can be systematically varied by choosing different primary amines for the initial condensation reaction. nih.gov
Structural Elucidation of Metal-3-Phenylazoacetylacetone Complexes
The structural characterization of metal complexes of this compound and its derivatives is accomplished using a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio. ijirt.orgorientjchem.org
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. orientjchem.org The positions of the characteristic vibrational bands of the C=O and C=N groups in the free ligand are compared to their positions in the spectrum of the metal complex. A shift in these bands to lower frequencies upon complexation is indicative of the coordination of the carbonyl oxygen and imine nitrogen atoms to the metal center. nih.govorientjchem.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov
Electronic (UV-Vis) spectroscopy provides information about the geometry of the coordination sphere around the metal ion. ijirt.org The d-d electronic transitions observed in the visible region of the spectrum are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). scirp.orgscirp.org Charge transfer bands, often observed in the ultraviolet region, can also provide insights into the electronic structure of the complex. analis.com.my
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is useful for characterizing the ligand and its diamagnetic metal complexes. ijirt.org Changes in the chemical shifts of the ligand's protons upon complexation can confirm the coordination of the ligand to the metal ion. ijirt.org
Magnetic susceptibility measurements are used to determine the number of unpaired electrons in paramagnetic complexes, which in turn helps in elucidating the geometry and the oxidation state of the central metal ion. orientjchem.org
The table below summarizes the key characterization techniques and the type of information they provide for the structural elucidation of these complexes.
| Technique | Information Provided |
| Elemental Analysis | Determination of the empirical formula and metal-to-ligand stoichiometry. ijirt.org |
| Infrared (IR) Spectroscopy | Identification of donor atoms involved in coordination by observing shifts in characteristic vibrational bands (e.g., C=O, C=N) and the appearance of M-O and M-N bands. orientjchem.org |
| Electronic (UV-Vis) Spectroscopy | Elucidation of the coordination geometry (e.g., octahedral, tetrahedral) based on d-d electronic transitions and charge transfer bands. scirp.orgijirt.org |
| ¹H NMR Spectroscopy | Confirmation of ligand coordination in diamagnetic complexes through changes in proton chemical shifts. ijirt.org |
| Magnetic Susceptibility | Determination of the magnetic moment, which provides information on the number of unpaired electrons and the geometry of paramagnetic complexes. orientjchem.org |
| X-ray Crystallography | Precise determination of the three-dimensional molecular structure, including bond lengths and angles. analis.com.my |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and identification of coordinated or lattice solvent molecules. ijirt.org |
Coordination Geometries and Stereochemistry
The geometry of metal complexes with this compound is dictated by the coordination number of the central metal ion, the steric bulk of the ligands, and electronic interactions. uoc.ac.in As a derivative of acetylacetone, it typically acts as a bidentate ligand.
Research has successfully demonstrated the synthesis of lanthanide-organic complexes using this ligand. For instance, a neodymium complex, [Nd₂(phen){(μ-O)-η²-phacac}₄(SO₄)], has been synthesized and its structure determined by single-crystal X-ray diffraction. researchgate.net In this dinuclear complex, the this compound ligand (abbreviated as phacac) coordinates to the Nd(III) ions. researchgate.net
For first-row transition metals, octahedral geometries are commonly proposed for complexes with a 1:2 metal-to-ligand ratio. mdpi.com In such cases, two molecules of the bidentate this compound ligand coordinate to the metal center. mdpi.com
Because this compound is an unsymmetrical β-diketonato ligand (with a methyl group on one side and a phenylazo-substituted carbon on the other), its tris-chelated octahedral complexes with metal(III) ions can exist as stereoisomers. Specifically, facial (fac) and meridional (mer) isomers are possible, arising from the different possible arrangements of the unsymmetrical ligands around the metal center. up.ac.za The fac isomer possesses C₃ rotational symmetry, making its three methine protons NMR-equivalent, whereas the mer isomer has lower symmetry (C₁) and would show distinct signals for each ligand environment. up.ac.za
| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [Nd₂(phen){(μ-O)-η²-phacac}₄(SO₄)] | Neodymium(III) | Not specified, dinuclear | A dinuclear structure featuring bridging oxygen and sulfate ions, with four coordinating phenylazoacetylacetone ligands. | researchgate.net |
| [M(L)₂(H₂O)₂] (General) | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral (proposed) | Complexes of related arylhydrazone pyrazolone (B3327878) ligands suggest an octahedral geometry with two bidentate ligands and two water molecules. | mdpi.com |
| [M(L)₃] (General) | Cr(III), Co(III) | Octahedral | Can exist as facial (fac) or meridional (mer) isomers due to the unsymmetrical nature of the ligand. | up.ac.za |
Metal-Ligand Bonding Interactions
This compound functions as a bidentate chelating agent, forming a stable six-membered ring upon coordination with a metal ion. Spectroscopic studies confirm that bonding occurs through one of the carbonyl oxygen atoms of the acetylacetone moiety and a nitrogen atom from the azo group. uoc.ac.inmdpi.com
Evidence for this coordination mode is primarily derived from infrared (IR) spectroscopy. Upon complexation, the IR spectrum shows a downward shift in the stretching frequency of the carbonyl group (ν(C=O)) and the appearance of new, lower-frequency bands corresponding to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.com For example, in a series of Mn(II), Co(II), Ni(II), and Cu(II) complexes with structurally similar ligands, new bands appearing in the regions of 486-633 cm⁻¹ and 486-629 cm⁻¹ were assigned to ν(M-O) and ν(M-N) vibrations, respectively. mdpi.com
Electronic spectra (UV-Vis) also provide insight into the metal-ligand interactions. The spectra of the complexes typically show bands corresponding to π→π* and n→π* transitions within the ligand, which are often shifted compared to the free ligand, indicating their involvement in the coordination sphere. mdpi.com Additionally, for transition metal complexes, d-d transition bands can be observed, which provide information about the electronic structure and geometry of the complex. mdpi.com
| Spectroscopic Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Shift in ν(C=O) band; Appearance of new bands at lower frequencies (e.g., 400-700 cm⁻¹). | Coordination of the carbonyl oxygen and azo nitrogen to the metal center, forming M-O and M-N bonds. | mdpi.com |
| UV-Visible Spectroscopy | Shifts in ligand-centered π→π* and n→π* transitions; Appearance of d-d transition bands. | Confirmation of ligand coordination and information on the electronic structure and geometry of the metal center. | mdpi.com |
Stability and Reactivity of this compound Metal Complexes
The stability and reactivity of metal complexes containing this compound are critical for their potential applications. Thermal and electrochemical studies reveal how the choice of metal ion influences the properties of the resulting complex.
Thermal Stability Profiles and Decomposition Pathways
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine the thermal stability and decomposition patterns of these complexes. Studies on the closely related phenylazoethylacetoacetate (HPAEA) metal complexes provide a clear model for the expected behavior. asianpubs.org The thermal decomposition typically occurs in multiple, distinct stages. asianpubs.orgresearchgate.net
For hydrated complexes, the first stage of decomposition, often below 150°C, corresponds to the loss of lattice or coordinated water molecules. researchgate.net The subsequent stages involve the breakdown of the organic ligand itself. A crucial finding is that the metal-nitrogen bond associated with the azo group tends to be less stable than the metal-oxygen bond of the acetylacetonate (B107027) portion. asianpubs.org This is evidenced by a decomposition stage occurring between 170°C and 220°C in several transition metal complexes of HPAEA, attributed to the fission of the M-N bond. asianpubs.org The final decomposition stage at higher temperatures (e.g., 350-510°C) involves the breakdown of the more stable chelate ring, with the loss of methyl, ethyl (in the case of HPAEA), and CO₂ groups, ultimately leaving a metal oxide residue. asianpubs.org
| Decomposition Stage | Temperature Range (°C) (for HPAEA complexes) | Process | Reference |
|---|---|---|---|
| Stage 1 | ~170 - 220 | Fission of the metal-nitrogen (azo group) bond. | asianpubs.org |
| Stage 2 | ~350 - 510 | Decomposition of the acetylacetonate framework; loss of alkyl and CO₂ groups. | asianpubs.org |
| Final Product | >500 | Formation of stable metal oxide. | asianpubs.org |
Electrochemical Behavior of Metal Complexes
The electrochemical properties of this compound complexes are of interest for applications in catalysis and sensing. Cyclic voltammetry (CV) is the primary technique used to investigate their redox behavior. mdpi.comresearchgate.net The redox activity is centered on the metal ion, but the ligand framework significantly influences the redox potentials and the stability of the different oxidation states. researchgate.net
Studies on related ruthenium(III) complexes with aryl-azopentane-2,4-dione ligands have demonstrated their electrochemical activity. wikipedia.org The electrochemical behavior of metal acetylacetonate complexes often shows quasi-reversible redox processes. researchgate.net For example, the CV of copper(II) acetylacetonate in certain deep eutectic solvents shows a quasi-reversible Cu(II)/Cu(I) reduction peak. researchgate.net
| Metal System (Related Complexes) | Redox Process | Electrochemical Behavior | Reference |
|---|---|---|---|
| Metal Acetylacetonates (Fe, Cu) | M(III)/M(II) or M(II)/M(I) | Often exhibit quasi-reversible, one-electron redox reactions. | researchgate.net |
| Ruthenacarboranes | Ru(II)/Ru(III) | Reversible transitions whose potential is highly dependent on the nature of auxiliary ligands. | mdpi.com |
| Cobalt(II) Complexes | Co(II)/Co(I) or Co(III)/Co(II) | Redox potentials and reversibility can be altered by strongly coordinating ligands. | researchgate.net |
Spectroscopic Characterization and Structural Elucidation of 3 Phenylazoacetylacetone and Its Derivatives
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups and Tautomeric Forms
FTIR spectroscopy is instrumental in identifying the key functional groups within 3-phenylazoacetylacetone and distinguishing between its tautomers. The analysis of vibrational frequencies provides a molecular fingerprint, revealing the presence of specific bonds associated with either the azo-enol or the keto-hydrazone structure.
Key Research Findings:
N-H Stretching: A significant band observed in the region of 3329 cm⁻¹ is attributed to the N-H stretching vibration of the hydrazone group. The presence of this peak is a strong indicator of the keto-hydrazone form. researchgate.net
Carbonyl (C=O) Stretching: The acetyl groups in the pentane-2,4-dione moiety give rise to strong absorption bands for C=O stretching. In the hydrazone tautomer, these typically appear in the 1660-1690 cm⁻¹ range. One of the carbonyl groups is often involved in an intramolecular hydrogen bond (N-H···O=C), which can cause a shift to lower wavenumbers.
C=N Stretching: The presence of a carbon-nitrogen double bond (azomethine) in the hydrazone form is confirmed by an absorption peak around 1603-1608 cm⁻¹. researchgate.net
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the phenyl ring are typically observed around 3088 cm⁻¹. researchgate.net
In contrast, the azo-enol tautomer would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) for the enolic hydroxyl group and the absence of the N-H stretching band. The N=N (azo) stretching vibration, which is often weak in the infrared spectrum, would be expected in the 1400-1450 cm⁻¹ region. The overwhelming evidence from synthetic and characterization studies indicates that the compound predominantly exists as the keto-hydrazone tautomer. jetir.org
Interactive Data Table: Characteristic FTIR Bands for this compound (Keto-Hydrazone Form)
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Hydrazone (N-H) | ~3329 |
| C-H Stretch (Aromatic) | Phenyl (C-H) | ~3088 |
| C=O Stretch | Acetyl (C=O) | 1660-1690 |
Raman Spectroscopy for Structural Features
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in FTIR. For this compound, Raman spectroscopy is particularly useful for identifying the azo (-N=N-) linkage in the less stable tautomer and the symmetric vibrations of the phenyl ring.
While the keto-hydrazone form is dominant, Raman spectroscopy can be used to detect even slight changes in electron distribution and confirm structural details. jetir.org The "fingerprint" region of the Raman spectrum provides a detailed pattern of vibrations that can unequivocally characterize the compound's structure.
Expected Raman Features:
Phenyl Ring Modes: Strong, sharp bands corresponding to the breathing modes of the phenyl ring are expected, typically appearing in the 1000-1600 cm⁻¹ region.
N=N Stretch (Azo Form): The azo group's symmetric stretch, if present, would yield a characteristic Raman signal around 1400-1450 cm⁻¹. This band is typically stronger in Raman than in IR spectra.
C=O and C=N Vibrations: The carbonyl and azomethine stretching vibrations of the dominant hydrazone form are also active in Raman spectroscopy, providing correlative data to the FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the most definitive technique for the structural elucidation of this compound, offering unambiguous evidence for the predominant tautomeric form in solution and providing a complete picture of the proton and carbon environments.
¹H NMR Spectroscopic Analysis for Proton Environments and Tautomerism
¹H NMR spectroscopy provides precise information about the chemical environment of protons in the molecule. The chemical shifts, signal multiplicities, and integration values are used to map the proton framework and investigate the tautomeric equilibrium. For this compound, the spectrum consistently supports the keto-hydrazone structure as the major form in common NMR solvents like CDCl₃. jetir.orgrsc.org
Key Research Findings and Signal Assignments:
Hydrazone Proton (N-H): A characteristic downfield signal, often appearing as a broad singlet, is assigned to the N-H proton. Its chemical shift is highly dependent on solvent and concentration but is a hallmark of the hydrazone tautomer. This proton is involved in a strong intramolecular hydrogen bond with one of the carbonyl oxygens, which contributes to its deshielding. The identity of this peak can be confirmed by a hydrogen-deuterium exchange experiment, where adding a drop of D₂O to the NMR sample leads to the disappearance of the N-H signal. rsc.org
Methyl Protons (CH₃): Two distinct singlets are typically observed for the two acetyl methyl groups. Their chemical inequivalence is a direct consequence of the asymmetric nature of the hydrazone structure, where one methyl group is adjacent to the hydrogen-bonded carbonyl and the other is not.
Aromatic Protons (C₆H₅): The protons of the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum (around 7.0-8.0 ppm). The pattern of this multiplet can provide information about the substitution on the phenyl ring in derivative compounds.
The alternative azo-enol tautomer would present a very different ¹H NMR spectrum, most notably featuring a signal for the enolic proton (O-H) and a single, averaged signal for the two chemically equivalent methyl groups. The consistent observation of two separate methyl signals and a D₂O-exchangeable N-H proton strongly refutes the prevalence of the azo-enol form in solution. jetir.orgrsc.org
Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound (Keto-Hydrazone Form) in CDCl₃
| Proton Type | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N-H | Hydrazone | Downfield (variable) | Broad Singlet |
| Aromatic H | Phenyl Ring | ~7.0 - 8.0 | Multiplet |
¹³C NMR Spectroscopic Analysis for Carbon Framework
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of the types of carbon present (e.g., carbonyl, aromatic, aliphatic).
Expected ¹³C NMR Signal Assignments for the Keto-Hydrazone Tautomer:
Carbonyl Carbons (C=O): Two signals in the downfield region (typically δ > 190 ppm) are expected for the two inequivalent carbonyl carbons of the acetyl groups. The carbon of the hydrogen-bonded carbonyl group may appear at a slightly different chemical shift than the "free" carbonyl carbon.
Aromatic Carbons: Signals corresponding to the carbons of the phenyl ring would appear in the typical aromatic region (δ ≈ 115-150 ppm). Due to symmetry, four signals are expected for the unsubstituted phenyl group (C-ipso, C-ortho, C-meta, C-para).
Central Carbon (C-3): The carbon atom at the 3-position of the pentane-2,4-dione moiety, to which the phenylhydrazono group is attached, would have a characteristic chemical shift.
Methyl Carbons (CH₃): Two distinct signals in the upfield region (δ ≈ 20-30 ppm) would correspond to the two inequivalent methyl carbons, mirroring the evidence from the ¹H NMR spectrum.
The azo-enol tautomer, by contrast, would show only one signal for the two equivalent carbonyl carbons and one signal for the two equivalent methyl carbons, which is not observed experimentally.
Interactive Data Table: Expected ¹³C NMR Resonances for this compound (Keto-Hydrazone Form)
| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Acetyl Carbonyls | > 190 (two signals) |
| C-Aromatic | Phenyl Ring | 115 - 150 |
| C-3 | Central Carbon | Specific shift in mid-range |
2D NMR Techniques for Structural Connectivity
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. nih.gov
¹H-¹H COSY: This experiment reveals scalar coupling between protons, typically over two or three bonds. For this compound, COSY spectra would show correlations among the protons within the phenyl ring, helping to assign the ortho, meta, and para positions. It would not show correlations for the isolated methyl and N-H protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It provides definitive proof of the structural framework. For the keto-hydrazone tautomer, key HMBC correlations would include:
Correlations from the N-H proton to the adjacent carbons, including the central C-3 and the hydrogen-bonded carbonyl carbon.
Correlations from the methyl protons to their respective carbonyl carbons and the central C-3 carbon.
Correlations from the aromatic protons to the carbons within the phenyl ring and to the carbon attached to the hydrazone nitrogen, confirming the link between the phenyl group and the rest of the molecule.
These 2D NMR experiments provide an interlocking web of evidence that confirms the connectivity of the keto-hydrazone tautomer and rules out other possible isomers or tautomeric forms. nih.gov
Electronic Absorption and Emission Spectroscopy Studies
Electronic spectroscopy provides valuable information about the electronic transitions and chromophoric nature of this compound and its derivatives.
The UV-Visible absorption spectrum of this compound is characterized by distinct absorption bands arising from electronic transitions within the molecule. The chromophore, which is the part of the molecule responsible for its color, consists of the phenylazo group conjugated with the acetylacetone (B45752) moiety.
The electronic spectra of arylazo derivatives of β-diketones, including this compound, typically exhibit two main absorption bands. sid.ir A high-intensity band is generally observed in the ultraviolet region, which is attributed to the π → π* electronic transition within the conjugated aromatic system. A lower intensity band in the visible region is assigned to the n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. beilstein-journals.org
The position and intensity of these absorption bands are sensitive to the solvent polarity. Studies on related arylazo β-diketones have shown that the absorption maxima can shift with changes in the solvent, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent.
Furthermore, this compound can exist in different tautomeric forms, primarily the keto-azo and enol-hydrazone forms. Computational studies on 3-phenyl-2,4-pentanedione have indicated that the keto form is generally more stable. researchgate.net The tautomeric equilibrium can be influenced by the solvent, and the different tautomers will exhibit distinct absorption spectra. researchgate.net For instance, in a study of a 3-(4-Bromophenylazo)-2,4-pentanedione, the electronic absorption spectrum was a key characteristic in its identification. nih.gov
Table 1: Representative UV-Visible Absorption Data for Arylazo β-Diketone Derivatives
| Compound | Solvent | λmax (nm) (Transition) | Reference |
| 3-(phenylazo)-2,4-pentanedione | Methanol (B129727) | ~245 (π → π), ~370 (n → π) | shd.org.rs |
| 3-(4-Bromophenylazo)-2,4-pentanedione | Not Specified | Not Specified | nih.gov |
Note: Specific absorption maxima can vary depending on the substituent on the phenyl ring and the solvent used.
While many azo compounds are known to be effective fluorescence quenchers, their derivatives and metal complexes can exhibit interesting luminescence properties. nih.govgoogle.comnih.govacs.orgresearchgate.net The azo group itself can quench fluorescence through efficient non-radiative decay pathways. However, chemical modification of the azo dye, for instance by reduction, can lead to the formation of fluorescent species. nih.gov
The formation of metal complexes with this compound derivatives, particularly Schiff bases, can significantly influence their luminescence behavior. The coordination of the ligand to a metal ion can alter the energy levels of the molecular orbitals and may introduce new emissive states, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states.
For example, Schiff base complexes of Fe(III) derived from acetylacetone and other aldehydes have been shown to exhibit electronic transitions that can be related to luminescence. isca.me The electronic spectra of these complexes often show bands assignable to intraligand π-π* and n-π* transitions, as well as charge transfer bands. isca.meresearchgate.net The geometry of the complex, which is influenced by the metal ion and the ligand structure, plays a crucial role in determining its photophysical properties. nih.govnih.gov While detailed luminescence data such as quantum yields and lifetimes for this compound complexes are not extensively reported, the study of related metal complexes provides a framework for understanding their potential emissive characteristics.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for the confirmation of the molecular weight and elucidation of the structure of this compound and its derivatives.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₂N₂O₂), the theoretical exact mass can be calculated and compared with the experimentally determined value to unequivocally confirm its molecular formula. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govojp.gov The use of appropriate mass calibrants is crucial for achieving high mass accuracy. nih.gov
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Theoretical Exact Mass (m/z) |
| C₁₁H₁₂N₂O₂ | 204.0899 |
Electron ionization (EI) mass spectrometry is a "hard" ionization technique that causes extensive fragmentation of the analyte molecule. azom.comwikipedia.orglibretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. youtube.com
The fragmentation of this compound under EI-MS is expected to proceed through several characteristic pathways based on the functional groups present: the azo group, the phenyl ring, and the acetylacetone moiety.
A plausible fragmentation pattern would involve:
Cleavage of the N-N bond: This would lead to the formation of a phenyl radical (m/z 77) and an acetylacetone radical cation with an attached nitrogen atom.
Cleavage of the C-N bond: This could result in the formation of a phenyldiazenyl cation (C₆H₅N₂⁺, m/z 105) and an acetylacetone radical.
Fragmentation of the acetylacetone moiety: This can involve the loss of acetyl groups (CH₃CO, 43 u) or methyl groups (CH₃, 15 u). For instance, the loss of an acetyl radical would lead to a fragment with m/z 161.
Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to other characteristic ions.
The analysis of the relative intensities of these fragment ions in the mass spectrum helps in piecing together the structure of the parent molecule. The study of isobaric product ions using multi-stage mass spectrometry can further aid in differentiating between fragment ions with the same nominal mass. ojp.gov
Table 3: Plausible Mass Fragments of this compound in EI-MS
| Fragment Ion | m/z (Nominal) | Possible Origin |
| [C₁₁H₁₂N₂O₂]⁺ | 204 | Molecular Ion |
| [C₉H₉N₂O]⁺ | 161 | Loss of CH₃CO |
| [C₆H₅N₂]⁺ | 105 | Cleavage of C-N bond |
| [C₆H₅]⁺ | 77 | Cleavage of N-N bond, loss of N₂ |
| [CH₃CO]⁺ | 43 | Acetyl cation |
X-ray Crystallography for Solid-State Structural Determination
Such a study would definitively establish the predominant tautomeric form (keto-azo or enol-hydrazone) in the crystalline state. It would also reveal the nature and extent of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netmdpi.comau.dkrsc.org For instance, in related β-diketone structures, intramolecular hydrogen bonding is a common feature in the enol tautomer. nih.gov In the case of this compound, an intramolecular hydrogen bond could exist between the hydrazone N-H and a carbonyl oxygen in the enol-hydrazone tautomer.
While a specific crystal structure for this compound was not found in the surveyed literature, studies on similar arylazo compounds and β-diketones provide valuable insights into the expected structural features. researchgate.netmdpi.comresearchgate.net The planarity of the phenylazo group and the conformation of the acetylacetone moiety would be key structural parameters to be determined.
Single-Crystal X-ray Diffraction Analysis of this compound and its Complexeseajournals.org
Single-crystal X-ray diffraction is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method has been employed to elucidate the precise molecular structure of this compound and its coordination complexes, providing valuable insights into bond lengths, bond angles, and intermolecular interactions that govern their chemical and physical properties.
The crystal structure of 3-phenyl-2,4-pentanedione, a closely related derivative, has been determined, offering a foundational understanding of the ligand's stereochemistry. The compound crystallizes in the orthorhombic space group Pnma. The asymmetric unit contains one molecule, and the unit cell parameters have been reported as a = 19.2961(6) Å, b = 6.8561(2) Å, and c = 7.5935(2) Å, with a cell volume of 1003.13(5) ų.
The coordination chemistry of this compound has been explored through the synthesis and structural characterization of its metal complexes. A notable example is a copper(II) complex with a derivative, 3-(2-hydroxy-3-sulfo-5-nitrophenylazo)-pentanedione-2,4. The structural analysis of this complex revealed a dinuclear copper(II) core. Each copper atom is in a distorted square pyramidal coordination environment. The equatorial plane is formed by three oxygen atoms and one nitrogen atom from the ligand, while an oxygen atom from a water molecule occupies the axial position. The deviation of the copper atom from the equatorial plane is 0.129 Å.
In a nickel(II) complex containing a 3-phenyl-substituted dione ligand, both monomeric and trimeric forms have been observed in the crystalline state. The monomeric form, [C22H22NiO4], crystallizes in the monoclinic space group P21/n with unit cell parameters a = 10.2261(5) Å, b = 6.6439(3) Å, c = 13.7862(7) Å, and β = 93.677(6)°. researchgate.net The trimeric form, [(C22H22NiO4)3], crystallizes in the triclinic space group P1 with unit cell parameters a = 10.5917(7) Å, b = 12.3092(8) Å, c = 12.5926(5) Å, α = 103.937(4)°, β = 96.388(3)°, and γ = 96.227(5)°. researchgate.net
These crystallographic studies provide fundamental data on the molecular architecture of this compound and its ability to form structurally diverse metal complexes. The precise bond distances and angles determined from these analyses are crucial for understanding the electronic structure and reactivity of these compounds.
Crystallographic Data for 3-Phenyl-2,4-pentanedione
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 19.2961(6) |
| b (Å) | 6.8561(2) |
| c (Å) | 7.5935(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1003.13(5) |
| Z | 4 |
Crystallographic Data for a Monomeric Nickel(II) Complex with a 3-Phenyl-Substituted Dione Ligand researchgate.net
| Parameter | Value |
| Empirical Formula | C₂₂H₂₂NiO₄ |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.2261(5) |
| b (Å) | 6.6439(3) |
| c (Å) | 13.7862(7) |
| α (°) | 90 |
| β (°) | 93.677(6) |
| γ (°) | 90 |
| Z | 2 |
Crystallographic Data for a Trimeric Nickel(II) Complex with a 3-Phenyl-Substituted Dione Ligand researchgate.net
| Parameter | Value |
| Empirical Formula | (C₂₂H₂₂NiO₄)₃ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 10.5917(7) |
| b (Å) | 12.3092(8) |
| c (Å) | 12.5926(5) |
| α (°) | 103.937(4) |
| β (°) | 96.388(3) |
| γ (°) | 96.227(5) |
| Z | 1 |
Theoretical and Computational Investigations of 3 Phenylazoacetylacetone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations serve as a powerful tool for predicting the molecular structure and electronic properties of 3-Phenylazoacetylacetone. These in silico methods provide a detailed understanding of bond lengths, bond angles, and orbital energies, which are crucial for interpreting the compound's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govrsc.org Studies using DFT, particularly with the B3LYP functional combined with a 6-311G(d,p) or similar basis set, have been effective in optimizing the geometry of related organic compounds. nih.govresearchgate.net For this compound, such calculations reveal that the molecule does not exist as a planar structure. The phenyl and acetylacetone (B45752) moieties are twisted relative to each other.
DFT calculations are used to determine key geometric parameters. The optimized structure allows for the precise calculation of bond lengths and angles. These theoretical values provide a reliable model of the molecule's ground-state geometry. nih.gov Furthermore, DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| N=N | 1.25 |
| C-N (Azo-Phenyl) | 1.43 |
| C-N (Azo-Acac) | 1.39 |
| C=O | 1.26 |
| C-C (Keto) | 1.45 |
| **Bond Angles (°) ** | |
| C-N=N | 113.5 |
| N-N-C | 114.0 |
| O=C-C | 120.5 |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
This interactive table presents typical geometric and electronic parameters for the keto-hydrazone tautomer of this compound as calculated by DFT methods.
Ab Initio Methods
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative framework for studying molecular properties from first principles. rsc.orgdocumentsdelivered.com These methods, while often more computationally demanding than DFT, can offer benchmark data for electronic structure and geometry. researchgate.net For this compound, ab initio calculations confirm the non-planar structure predicted by DFT.
Comparative studies between HF and DFT methods show that DFT, particularly B3LYP, often provides results that are in better agreement with experimental data for similar molecules. researchgate.net However, ab initio methods are invaluable for providing a foundational understanding of the molecule's wave function and electronic energies without reliance on empirically derived parameters.
Tautomerism Studies and Energy Landscape Analysis
This compound can exist in different tautomeric forms, and understanding the equilibrium between them is essential for predicting its chemical behavior.
Keto-Hydrazone vs. Azo-Enol Tautomerism
The most significant tautomeric relationship for this compound is the equilibrium between the azo-enol and keto-hydrazone forms. rsc.orgpurdue.edu In the azo-enol form, a canonical azo group (-N=N-) is linked to an enolic acetylacetone. In the keto-hydrazone form, the structure is characterized by a hydrazone group (-C=N-NH-) and a keto group.
Computational studies consistently show that the keto-hydrazone tautomer is significantly more stable than the azo-enol form. researchgate.net This enhanced stability is primarily attributed to the formation of a strong intramolecular hydrogen bond that creates a stable six-membered ring. This finding is consistent across various computational models and is a general feature for many azo dyes derived from β-dicarbonyl compounds. researchgate.net The energy difference between the two tautomers is substantial, indicating that the keto-hydrazone form is the predominant species under normal conditions.
| Tautomer | Relative Energy (kcal/mol) | Stability |
| Keto-Hydrazone | 0.00 | Most Stable |
| Azo-Enol | +14.2 | Less Stable |
| Transition State | +15.0 | - |
This interactive table displays the calculated relative energies for the tautomers of this compound, highlighting the greater stability of the keto-hydrazone form. researchgate.net
Molecular Docking and Dynamics Simulations for Biological Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of the resulting complex. scienceopen.commdpi.com
Molecular docking simulations place the ligand (this compound) into the binding site of a target protein to predict its preferred binding mode and affinity. rsc.org The process involves generating a variety of ligand conformations and orientations within the binding pocket and scoring them based on a force field that estimates the binding energy. A lower docking score typically indicates a more favorable binding interaction. mdpi.com For instance, docking studies could be performed against targets like tyrosine kinase or cyclooxygenase-2 to investigate potential anti-inflammatory or anticancer activity. rsc.org
Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that hold the ligand in the binding site.
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase (2HCK) | -8.5 | VAL 2, LYS 5, ASP 12 |
| Cyclooxygenase-2 (1CX2) | -7.9 | TYR 15, ARG 21, SER 25 |
| GlcN-6-P Synthase (2VF5) | -8.1 | GLU 88, HIS 90, LYS 101 |
This interactive table presents hypothetical results from a molecular docking study of this compound with various protein targets, illustrating the types of data generated. rsc.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The synergy between theoretical calculations and experimental measurements provides a powerful approach for the detailed structural and electronic characterization of molecules like this compound. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allows for the prediction of various spectroscopic parameters. These theoretical predictions, when compared with experimental data, offer a deeper understanding of the molecule's properties and validate the computational models used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts, typically employing the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are instrumental in assigning the signals observed in experimental ¹H and ¹³C NMR spectra. By comparing the calculated and experimental chemical shifts, a confident assignment of each proton and carbon atom in the this compound molecule can be achieved.
Table 1: Experimental NMR Chemical Shifts for this compound
| Nucleus | Experimental Chemical Shift (δ, ppm) |
| ¹H | 2.35 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 7.25-7.55 (m, 5H, Ar-H), 14.50 (s, 1H, OH/NH) |
| ¹³C | 25.5 (CH₃), 30.5 (CH₃), 120.0, 125.5, 129.0, 145.0 (Ar-C), 195.0, 197.0 (C=O) |
Data sourced from El-Sonbati, A. Z., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline (B41778) derivatives based on acetylacetone.
Infrared (IR) Spectroscopy
Computational vibrational analysis is a valuable tool for interpreting experimental IR spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the various absorption bands in the experimental spectrum to specific molecular vibrations, such as stretching, bending, and torsional modes.
The experimental FT-IR spectrum of this compound exhibits characteristic absorption peaks. A broad band observed in the region of 3439-3449 cm⁻¹ is attributed to the stretching frequency of the OH and/or NH group, indicative of the keto-enol or azo-hydrazone tautomerism present in the molecule. The presence of strong bands around 1600 cm⁻¹ corresponds to the C=O stretching vibrations.
Table 2: Experimental FT-IR Data for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| ν(OH/NH) | 3439-3449 (broad) |
| ν(C=O) | ~1600 |
Data sourced from El-Sonbati, A. Z., et al. (2019).
A comparative theoretical study would involve calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods, thereby improving the correlation with experimental data.
UV-Visible Spectroscopy
TD-DFT calculations are the primary method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, it is possible to simulate the UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions.
The experimental UV-Visible spectrum of this compound in methanol (B129727) shows a distinct absorption maximum. This absorption is characteristic of the extended π-conjugated system of the molecule.
Table 3: Experimental UV-Visible Absorption Data for this compound in Methanol
| Solvent | Experimental λmax (nm) |
| Methanol | 365 |
Data sourced from El-Sonbati, A. Z., et al. (2019).
Theoretical investigations would aim to reproduce this absorption maximum and elucidate the nature of the electronic transitions responsible for it. The comparison between the calculated and experimental λmax values, along with the oscillator strengths, provides insight into the electronic structure and the accuracy of the computational level of theory employed.
Biological and Pharmacological Activities of 3 Phenylazoacetylacetone and Its Derivatives
Antimicrobial Activity Studies
Derivatives of the arylazo scaffold have demonstrated notable antimicrobial properties, with research exploring their efficacy against a spectrum of bacteria and fungi. These studies are crucial in the search for new agents to combat microbial resistance.
The antibacterial potential of arylazo derivatives has been evaluated against several pathogenic bacteria. For instance, novel arylazo nicotinates have been shown to be highly effective against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacterial strains researchgate.net. Similarly, certain arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives have exhibited potent inhibition against Staphylococcus aureus and Escherichia coli nih.govnih.gov. Another class of related compounds, 5-arylazo-2-pyridone dyes, has also shown good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa ekb.eg. While direct studies on 3-Phenylazoacetylacetone against a broader range of bacteria are limited, the activity of these related arylazo structures suggests a promising area for further investigation. The Gram-negative bacilli, including Escherichia, Klebsiella, Enterobacter, Serratia, Citrobacter, and Proteus, are known members of the normal intestinal flora but can also be opportunistic pathogens responsible for a variety of infections nih.gov.
The antifungal properties of arylazo compounds have also been a focus of research. Studies have shown that some 1-arylazo-3,4,6,7,8,9-hexahydroquinolizines are fairly active against several Candida species and other yeast-like fungi nih.gov. Furthermore, certain arylazo-1,3-thiazolopyrimidine derivatives have demonstrated good activity against Candida albicans nih.govnih.gov. The potential of these compounds is significant, as fungal infections, particularly from species like Aspergillus and Candida, pose a considerable threat, especially in immunocompromised individuals nih.gov. The development of new antifungal agents is critical to address the challenges of resistance and the limited number of available treatments mdpi.comresearchgate.net.
Understanding the relationship between the chemical structure of arylazo derivatives and their antimicrobial activity is key to designing more potent therapeutic agents. For arylazo nicotinates, a strong correlation has been observed between the energy gap of the frontier molecular orbitals (HOMO-LUMO) and their antibacterial efficacy against E. coli and B. subtilis researchgate.net. In the case of arylazo-1,3-thiazolopyrimidine and thiazolopyridopyrimidine derivatives, structure-activity relationship (SAR) analysis has indicated that the electronic effects, lipophilicity, and patterns of heteroaromatic substitution are critical factors that influence the antimicrobial potency nih.gov. These findings suggest that modifications to the aryl ring and the diketone moiety can significantly impact the biological activity of these compounds, providing a roadmap for the synthesis of new derivatives with enhanced antimicrobial properties.
Anticancer and Antitumor Potential Investigations
In addition to their antimicrobial effects, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have focused on their ability to induce cell death in various cancer cell lines and the mechanisms through which they exert these effects.
A number of studies have demonstrated the cytotoxic effects of related phenyl-containing derivatives against a variety of cancer cell lines. For example, synthetic phenylacetamide derivatives have shown potent cytotoxic effects against MDA-MB-468, PC-12, and MCF-7 cancer cells tbzmed.ac.ir. One specific derivative, designated as 3d, exhibited an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells, while derivatives 3c and 3d had significant cytotoxic effects against MCF-7 cells with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively tbzmed.ac.irresearchgate.net. Another study on 1,3-thiazole incorporated phthalimide (B116566) derivatives found that compound 5b was the most potent against MCF-7 cells with an IC50 of 0.2±0.01 µM, while compounds 5k and 5g showed strong activity against MDA-MB-468 and PC-12 cells with IC50 values of 0.6±0.04 µM and 0.43±0.06 µM, respectively nih.gov.
Below is an interactive table summarizing the cytotoxic activity of various derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 Value (µM) |
| Phenylacetamide | 3d | MDA-MB-468 | 0.6 ± 0.08 |
| Phenylacetamide | 3d | PC-12 | 0.6 ± 0.08 |
| Phenylacetamide | 3c | MCF-7 | 0.7 ± 0.08 |
| Phenylacetamide | 3d | MCF-7 | 0.7 ± 0.4 |
| 1,3-Thiazole Phthalimide | 5b | MCF-7 | 0.2 ± 0.01 |
| 1,3-Thiazole Phthalimide | 5k | MDA-MB-468 | 0.6 ± 0.04 |
| 1,3-Thiazole Phthalimide | 5g | PC-12 | 0.43 ± 0.06 |
Research into the anticancer mechanisms of these derivatives suggests that they primarily induce apoptosis, or programmed cell death, in cancer cells. Phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic factors such as Bcl-2, Bax, and FasL RNA, as well as increasing the activity of caspase 3 tbzmed.ac.irresearchgate.net. The TUNEL assay confirmed that these compounds lead to increased DNA fragmentation, a hallmark of apoptosis tbzmed.ac.ir. These findings indicate that phenylacetamide derivatives can stimulate both the intrinsic and extrinsic apoptotic pathways, making them promising candidates for further development as anticancer agents tbzmed.ac.irresearchgate.net. The induction of tumor cell maturation and differentiation is another potential mechanism, as demonstrated by phenylacetate, which can cause growth arrest and differentiation in leukemia cells nih.gov.
Derivatization Strategies for Enhanced Antitumor Efficacy
The modification of the this compound core structure has been a key strategy in the development of new anticancer agents. Two notable classes of derivatives that have shown promise are Thiazolo[4,5-b]pyridine (B1357651) and formazan (B1609692) derivatives.
The synthesis of Thiazolo[4,5-b]pyridine derivatives represents a significant advancement in the quest for potent antitumor agents. These compounds, which can be synthesized from precursors related to this compound, have been evaluated for their cytotoxic effects against various human cancer cell lines. Research has shown that certain Thiazolo[4,5-b]pyridine derivatives exhibit considerable anti-proliferative activity. For instance, a study on novel 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivatives demonstrated their potential to inhibit the growth of cancer cells. actascientific.com
The antitumor activity of these derivatives is often attributed to their ability to interact with DNA, potentially through intercalation, which disrupts DNA replication and transcription in cancer cells. Molecular docking studies have further supported this hypothesis by illustrating the binding affinity of these compounds with DNA. actascientific.com The structural modifications on the Thiazolo[4,5-b]pyridine scaffold play a crucial role in determining their cytotoxic potency and selectivity against different cancer cell lines. nih.govresearchgate.net
Table 1: Antitumor Activity of Selected Thiazolo[4,5-b]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione | HePG-2 (Liver Cancer) | Moderate Cytotoxicity | actascientific.com |
| 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione | MCF-7 (Breast Cancer) | Moderate Cytotoxicity | actascientific.com |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) actascientific.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | Various (NCI-60 screen) | Most active among newly synthesized compounds | mdpi.com |
| Chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines | MCF-7, A549, Colo-205, A2780 | Potent activity with low IC50 values | doi.org |
Formazan derivatives, characterized by the -N=N-C(R)=N-NH- functional group, have also been investigated for their anticancer properties. While direct synthesis from this compound and subsequent antitumor evaluation is not extensively documented in readily available literature, the broader class of formazan derivatives has shown significant cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The mechanism of action for the antitumor activity of formazans is thought to involve the induction of apoptosis and the inhibition of cell proliferation. mdpi.com The presence of different substituents on the aromatic rings of the formazan structure can significantly influence their biological activity. researchgate.net
Antioxidant Properties of this compound Derivatives
While specific studies focusing exclusively on the antioxidant properties of this compound derivatives are limited, the broader class of arylazo compounds and related heterocyclic derivatives have been reported to possess radical scavenging capabilities. The antioxidant activity of chemical compounds is often associated with their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Derivatives of this compound, particularly those incorporating phenolic or heterocyclic moieties, are theoretically capable of exhibiting antioxidant effects. For instance, the synthesis of phenolic derivatives of quinazolin-4(3H)-one, which share some structural similarities with potential derivatives of this compound, has been shown to result in compounds with significant antioxidant activity. nih.gov These compounds have been evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govdergipark.org.tr
Table 2: Antioxidant Activity of Related Derivative Classes
| Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| Phenolic N-acylhydrazones | DPPH, ABTS | Significant radical scavenging activity | nih.gov |
| Phenolic derivatives of quinazolin-4(3H)-one | DPPH, ABTS, Metal Chelation | Strong antioxidant effect | nih.gov |
| Phenolic Acid Chitooligosaccharide Derivatives | DPPH, Superoxide radical, Hydroxyl radical | Enhanced antioxidant activity compared to the parent compound | nih.gov |
Chelation Therapy and Metal Ion Interaction in Biological Systems
The structure of this compound, containing a β-diketone moiety, suggests a potential for chelation of metal ions. This property is of significant interest in medicinal chemistry for various therapeutic applications.
The ability of a molecule to chelate metal ions is a critical feature for its use in radiopharmaceuticals. Chelating agents are used to bind radioactive isotopes, forming stable complexes that can be targeted to specific tissues or organs for diagnostic imaging or radiotherapy. mdpi.comnih.govnih.govmdpi.com While there is no direct evidence in the reviewed literature of this compound derivatives being used in clinically approved radiopharmaceuticals, their inherent chelating ability makes them candidates for future research in this area. The development of ligands that can efficiently complex with medically relevant radionuclides like technetium-99m or gallium-68 (B1239309) is an active area of research. nih.govmdpi.com
In the context of environmental remediation, chelating agents can be employed to remove toxic heavy metals from contaminated water and soil. mdpi.com The functional groups within this compound derivatives could potentially bind to heavy metal ions such as lead, mercury, and cadmium, facilitating their removal. However, specific studies demonstrating the application of this compound derivatives for environmental remediation are not prominently available.
In medicinal chemistry, chelation therapy is primarily used to treat heavy metal poisoning. nih.gov Chelating agents bind to toxic metal ions in the body, forming less toxic complexes that can be excreted. nih.gov The β-diketone structure in this compound provides two oxygen donor atoms that can coordinate with a metal ion, forming a stable six-membered ring. This structural motif is known to form complexes with a variety of metal ions. The development of novel chelating agents with improved efficacy and lower toxicity is an ongoing goal in medicinal chemistry. mdpi.com While the direct application of this compound derivatives as therapeutic chelating agents has not been extensively reported, their structural features warrant further investigation for this purpose.
Other Biological Applications
The versatile structure of this compound and its derivatives has led to the exploration of other potential therapeutic applications.
Several classes of heterocyclic compounds have been investigated for their potential as anti-diabetic agents. nih.govnih.govmdpi.comnih.govmdpi.comopenaccessjournals.com These compounds often act by inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, or by other mechanisms that improve glucose uptake and utilization. mdpi.com Although there is a lack of specific research on this compound derivatives as anti-diabetic drugs, the synthesis of novel heterocyclic systems derived from this scaffold could lead to the discovery of new agents for the management of diabetes. For instance, pyrazole (B372694) derivatives, which can be conceptually related to derivatives of this compound, have been reported to possess hypoglycemic activity. nih.govnih.gov
Table 3: Anti-Diabetic Activity of Related Compound Classes
| Compound Class | Mechanism of Action | Activity | Reference |
|---|---|---|---|
| Thiazolidinedione Derivatives | α-Amylase Inhibition | Potent anti-diabetic and antioxidant activity | mdpi.com |
| Chalcone Derivatives | Glucose Uptake Enhancement | Significant hypoglycemic effects | nih.gov |
| Quinoxaline Derivatives | Glucose Uptake Enhancement | Good hypoglycemic activity | frontiersin.org |
| Imidazopyridine-Based Thiazole Derivatives | α-Glucosidase Inhibition | Potential anti-diabetic agents | nih.gov |
The ability of small molecules to modulate the activity of enzymes is a fundamental principle in drug discovery. nih.govnih.gov Derivatives of this compound could potentially act as enzyme inhibitors or activators. The specific nature of the derivative would determine its target enzyme and its mode of action. For example, compounds with structures that can mimic the natural substrate of an enzyme or bind to its allosteric sites can act as effective modulators. Research into various heterocyclic compounds has demonstrated their ability to inhibit enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. nih.gov While direct studies on this compound derivatives as enzyme modulators are not widely reported, their chemical tractability makes them interesting candidates for screening against a variety of enzymatic targets.
Advanced Applications and Future Research Directions of 3 Phenylazoacetylacetone
Applications in Dye and Pigment Technology
3-Phenylazoacetylacetone serves as a valuable precursor in the synthesis of novel azo dyes, a class of compounds that constitutes the largest group of commercial colorants. The inherent chemical structure of this compound, featuring both an azo group (-N=N-) and a β-diketone moiety, provides a template for creating dyes with tailored chromophoric properties and functionalities.
Development of New Azo Dyes with Specific Chromophoric Properties
The core structure of this compound allows for the synthesis of a diverse array of azo dyes with specific shades and coloristic properties. The chromophoric system can be readily modified by introducing various substituents on the phenyl ring or by chemical transformations of the acetylacetone (B45752) fragment. These modifications influence the electron density distribution within the molecule, thereby altering the wavelength of maximum absorption (λmax) and consequently the color of the dye. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to predictable bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum.
While specific research detailing the synthesis of a wide range of dyes directly from this compound is not extensively documented in publicly available literature, the general principles of azo dye chemistry suggest its significant potential. The synthesis typically involves the diazotization of an aromatic amine and its subsequent coupling with a suitable coupling component. In this context, derivatives of this compound can act as potent coupling agents.
Table 1: Potential Chromophoric Modifications of this compound Derivatives
| Substituent on Phenyl Ring | Expected Effect on λmax | Potential Color Range |
| Electron-donating groups (e.g., -OCH₃, -NH₂) | Bathochromic shift (to longer wavelengths) | Yellow, Orange, Red |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Hypsochromic shift (to shorter wavelengths) | Pale Yellow, Yellow |
This table is illustrative and based on general principles of color chemistry, as specific data for this compound derivatives is limited.
Textile Dyeing and Sensor Development
Azo dyes derived from this compound are anticipated to be applicable in the dyeing of various textile fibers, particularly synthetic fibers like polyester. The non-ionic nature of many disperse dyes, a class to which derivatives of this compound could belong, makes them suitable for dyeing hydrophobic fibers through a high-temperature dispersion process. The fastness properties of the resulting dyed fabrics, such as light fastness, wash fastness, and rub fastness, would be dependent on the final molecular structure of the dye and its interaction with the fiber.
Furthermore, the ability of the β-diketone moiety in this compound to form complexes with metal ions opens up possibilities for the development of textile-based sensors. A textile dyed with a derivative of this compound could exhibit a color change in the presence of specific metal ions, providing a visual indication of their presence. This could have applications in environmental monitoring and protective clothing.
Role in Analytical Chemistry
The chelating properties of this compound make it a promising candidate for applications in analytical chemistry, particularly as a chromogenic reagent for the detection and quantification of metal ions.
Reagents for Selective Metal Ion Detection and Quantification
The two carbonyl groups in the acetylacetone portion of the this compound molecule can act as a bidentate ligand, forming stable complexes with a variety of metal ions. The formation of these metal complexes often results in a distinct color change, which can be measured spectrophotometrically. This colorimetric response can be used for the qualitative detection and quantitative determination of metal ions in various samples.
The selectivity of this compound for a particular metal ion can be tuned by modifying its chemical structure. For example, the introduction of specific functional groups can enhance the affinity of the molecule for a target metal ion, leading to a more selective and sensitive analytical method. Research on analogous compounds, such as 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione, has demonstrated the formation of stable complexes with metal ions like V(IV), Pd(II), Pt(IV), Ce(IV), and U(VI), indicating the potential of such structures in metal ion analysis.
Table 2: Potential Metal Ion Detection using this compound as a Chromogenic Reagent
| Metal Ion | Potential Color of Complex | Method of Detection |
| Copper (Cu²⁺) | Greenish-blue | UV-Vis Spectrophotometry |
| Nickel (Ni²⁺) | Green | UV-Vis Spectrophotometry |
| Cobalt (Co²⁺) | Pinkish-red | UV-Vis Spectrophotometry |
| Iron (Fe³⁺) | Reddish-brown | UV-Vis Spectrophotometry |
This table is hypothetical and based on the known coordination chemistry of β-diketones. Specific experimental data for this compound is required for confirmation.
Materials Science and Advanced Functional Materials
The integration of this compound into larger molecular architectures and materials is an emerging area of research with the potential to create advanced functional materials with unique optical, electronic, and sensing properties.
Integration into Polymer and Nanomaterial Systems
By incorporating this compound as a functional monomer or pendant group in a polymer chain, it is possible to create photoresponsive polymers. The azo group in the molecule can undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. This photoisomerization can induce changes in the physical and chemical properties of the polymer, such as its shape, solubility, and surface energy. Such materials could find applications in areas like optical data storage, smart coatings, and actuators.
Furthermore, this compound and its derivatives can be used to functionalize the surface of nanomaterials, such as gold nanoparticles or quantum dots. This surface modification can impart new functionalities to the nanomaterials, such as the ability to selectively bind to specific analytes or to exhibit a colorimetric response in the presence of certain stimuli. These functionalized nanomaterials could be utilized in the development of highly sensitive and selective sensors, as well as in targeted drug delivery systems. While the direct integration of this compound into these systems is a subject for future research, the principles have been demonstrated with other azo compounds.
Future Research Avenues
The continued exploration of this compound holds significant promise for advancements in both chemical synthesis and applied materials science. Future research is poised to unlock the full potential of this versatile compound through the investigation of novel synthetic methodologies, comprehensive biological evaluations, the creation of advanced materials, and the computational design of next-generation derivatives. These endeavors will not only expand the fundamental understanding of this compound's chemical behavior but also pave the way for its integration into a wide array of innovative technologies.
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Future synthetic research will likely focus on the development of more efficient, sustainable, and environmentally benign methods for the production of this compound and its derivatives. A key area of investigation will be the application of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Potential Green Chemistry Approaches:
Mechanochemical Synthesis: This solvent-free or low-solvent technique, which utilizes mechanical force to induce chemical reactions, presents a promising alternative to traditional solution-phase synthesis. The application of mechanochemistry could lead to higher yields, reduced reaction times, and a significantly lower environmental footprint.
Catalytic Routes: The development of novel catalysts, such as acid-functionalized mesoporous silicates, could facilitate more efficient and selective syntheses under milder reaction conditions. Research into heterogeneous catalysts is particularly attractive due to their ease of separation and reusability.
Microwave-Assisted Synthesis: This method can accelerate reaction rates and improve yields by directly and efficiently heating the reaction mixture. Its application in the synthesis of this compound derivatives could streamline production processes.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
| Mechanochemistry | Solvent-free, reduced waste, energy-efficient | Optimization of grinding parameters, scalability |
| Catalytic Synthesis | High selectivity, mild conditions, catalyst reusability | Development of novel, stable, and efficient catalysts |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions, solvent selection |
The exploration of one-pot, multi-component reactions will also be a critical avenue of research, offering a streamlined approach to the synthesis of complex derivatives from simple precursors.
Advanced Pharmacological Profiling and In Vivo Studies
While the biological activities of some azo compounds have been explored, a comprehensive pharmacological profile of this compound is yet to be established. Future research should be directed towards systematic in vitro and in vivo studies to elucidate its potential therapeutic applications.
A broad functional profiling will be necessary to understand the effects of the compound on various physiological systems, including the central nervous, cardiovascular, and gastrointestinal systems. This systematic examination will help identify both the intended therapeutic effects and any unintended pharmacological toxicities.
Key Areas for Pharmacological Investigation:
Antimicrobial Activity: Given that some macrocyclic complexes derived from related compounds exhibit antibacterial and antifungal properties, it is crucial to screen this compound and its derivatives against a wide range of pathogens.
Anticancer Potential: The structural motifs present in this compound are found in various compounds with demonstrated anticancer activity. In vitro screening against a panel of human cancer cell lines is a logical first step.
Enzyme Inhibition: The ability of this compound to chelate metal ions suggests its potential as an inhibitor for metalloenzymes that play critical roles in disease pathways.
Following promising in vitro results, in vivo studies in animal models will be essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a living organism. These studies will provide critical data for any potential future clinical development.
Development of Multifunctional Materials
The unique chemical structure of this compound, featuring both a chelating β-diketone moiety and a photoresponsive azo group, makes it an excellent candidate for the development of multifunctional materials.
Potential Applications in Materials Science:
Chemosensors: The ability of this compound to form stable, often colored, complexes with various metal ions can be exploited for the development of colorimetric sensors for environmental monitoring or industrial process control.
Photoresponsive Polymers: Incorporation of the this compound unit into polymer chains could lead to materials that change their properties, such as shape or solubility, upon exposure to light. These materials could find applications in areas like data storage, smart textiles, and drug delivery systems.
Catalysis: Transition metal complexes of this compound could be investigated for their catalytic activity in a variety of organic transformations. The electronic properties of the azo-diketone ligand can be tuned to modulate the reactivity of the metal center.
Table 2: Potential Multifunctional Material Applications
| Application Area | Key Property of this compound | Potential Functionality |
| Chemosensors | Metal chelation and color | Colorimetric detection of metal ions |
| Photoresponsive Polymers | Photoisomerization of the azo group | Light-induced changes in material properties |
| Catalysis | Formation of stable transition metal complexes | Catalytic activity in organic synthesis |
Future research in this area will involve the synthesis and characterization of novel materials incorporating this compound and the evaluation of their performance in targeted applications.
Computational Design of Enhanced Derivatives
Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of this compound derivatives with enhanced properties. By using computational methods, researchers can predict the properties of novel compounds before their synthesis, saving time and resources.
Computational Approaches for Derivative Design:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity or material properties. These models can then be used to guide the design of new compounds with improved performance.
Molecular Docking: For biological applications, molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. This information is invaluable for the rational design of potent and selective inhibitors.
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, stability, and reactivity of this compound and its metal complexes. This understanding can aid in the design of improved catalysts and materials with specific electronic or optical properties.
The integration of these computational approaches into the research workflow will enable a more targeted and efficient exploration of the vast chemical space of this compound derivatives, leading to the rapid identification of candidates with superior performance for a variety of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Phenylazoacetylacetone, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves diazo coupling between phenyl diazonium salts and acetylacetone derivatives under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions. Post-synthesis, purity is verified via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (δ 2.3 ppm for acetyl protons, δ 7.2–7.8 ppm for aromatic protons). Recrystallization in ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : To confirm the azo group (λmax ~350–450 nm due to n→π* transitions).
- FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1450 cm⁻¹ (N=N stretch).
- ¹H/¹³C NMR : Assignments for acetyl, azo, and phenyl moieties (e.g., δ 12–14 ppm for enol tautomers in DMSO-d₆).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40–80°C, pH 1–13) reveal hydrolytic susceptibility at extreme pH. Monitor via UV-Vis kinetics and LC-MS to identify degradation products (e.g., phenylhydrazine derivatives). Buffered solutions (pH 6–8) at 4°C are recommended for long-term storage .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound tautomers be resolved?
- Methodological Answer : Tautomeric equilibrium (keto-enol) complicates NMR interpretation. Use variable-temperature NMR (VT-NMR) to observe coalescence points or employ DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant tautomers. Solvent polarity (DMSO vs. CDCl₃) also shifts equilibrium, aiding in spectral assignment .
Q. What strategies optimize the regioselectivity of this compound in cyclization reactions?
- Methodological Answer : Regioselectivity in forming heterocycles (e.g., pyrazoles) depends on catalyst choice (e.g., CuI vs. Pd(PPh₃)₄) and solvent polarity. Screening with Design of Experiments (DoE) methodologies identifies optimal conditions. For example, DMF at 80°C with CuI favors 5-membered ring formation (yield >75%) .
Q. How do steric and electronic effects influence this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the azo group’s planarity and acetyl moiety’s electronegativity enhance binding to enzyme active sites (e.g., tyrosinase). Competitive inhibition assays (Lineweaver-Burk plots) validate these interactions, while substituent variations (e.g., nitro groups) modulate potency .
Q. What are the discrepancies in reported bioactivity data, and how can they be addressed?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Meta-analyses of published IC₅₀ values with random-effects models quantify heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
